molecular formula C17H22ClNO B11191621 (4-Chlorophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

(4-Chlorophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Cat. No.: B11191621
M. Wt: 291.8 g/mol
InChI Key: JZNIFALYALTLLR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone is a synthetic compound with a molecular formula of C17H22ClNO . This compound features a 4-chlorophenyl group attached to a bicyclic structure, which includes a 6-azabicyclo[3.2.1]octane core. The presence of the 4-chlorophenyl group and the bicyclic structure imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of (4-Chlorophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is central to the family of tropane alkaloids, which display a wide array of biological activities. The synthetic routes often start with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4-Chlorophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The 6-azabicyclo[3.2.1]octane core is known to interact with neurotransmitter receptors, potentially modulating their activity . The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

(4-Chlorophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the 4-chlorophenyl group and the bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

(4-chlorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

InChI

InChI=1S/C17H22ClNO/c1-16(2)8-14-9-17(3,10-16)11-19(14)15(20)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3

InChI Key

JZNIFALYALTLLR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=C(C=C3)Cl)C)C

Origin of Product

United States

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